Rilzabrutinib is a novel small-molecule inhibitor specifically targeting Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling. This compound is classified as a reversible covalent inhibitor, which allows it to provide prolonged target engagement while minimizing off-target effects. Rilzabrutinib is primarily investigated for its therapeutic potential in autoimmune diseases and certain hematological malignancies.
Rilzabrutinib is derived from a series of chemical modifications aimed at enhancing the specificity and efficacy of BTK inhibitors. It is part of a broader class of compounds known as BTK inhibitors, which are being developed to treat conditions such as rheumatoid arthritis and various types of lymphomas. The compound was developed by the pharmaceutical company Principia Biopharma, which has since been acquired by Sanofi.
The synthesis of Rilzabrutinib involves several key steps, beginning with the formation of a pyrazolo-pyrimidin-amine core structure. The synthesis can be summarized as follows:
The complete synthetic route includes multiple reaction steps, each carefully controlled to optimize yield and purity, ultimately leading to Rilzabrutinib's successful synthesis .
Rilzabrutinib has a complex molecular structure characterized by its pyrazolo-pyrimidin-amine framework. The molecular formula is , and its molecular weight is approximately 255.3 g/mol. The compound features several functional groups that enhance its binding affinity for BTK, including:
The three-dimensional conformation of Rilzabrutinib allows for optimal interaction with BTK, facilitating its inhibitory action .
Rilzabrutinib's mechanism involves several key chemical reactions:
Rilzabrutinib exerts its pharmacological effects primarily through the inhibition of BTK, which is pivotal in B cell receptor signaling and subsequent activation pathways. By binding to BTK:
Rilzabrutinib is primarily being investigated for its applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3